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molecular formula C8H5ClN2O2 B3027220 Methyl 6-chloro-5-cyanopicolinate CAS No. 1254163-81-9

Methyl 6-chloro-5-cyanopicolinate

Cat. No. B3027220
M. Wt: 196.59
InChI Key: KYWVRBNZSCWZMY-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

5-Cyano-6-hydroxy-pyridine-2-carboxylic acid methyl ester is treated with phosphorus oxychloride in dimethylformamide in accordance with known methods to give 6-chloro-5-cyano-pyridine-2-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7](O)[N:6]=1)=[O:4].P(Cl)(Cl)([Cl:16])=O>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7]([Cl:16])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC(=C(C=C1)C#N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=C(C=C1)C#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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